molecular formula C19H20ClN3O B353509 1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole CAS No. 7188-79-6

1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B353509
CAS No.: 7188-79-6
M. Wt: 341.8g/mol
InChI Key: NPQUNOKMEXBAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzimidazole core, a privileged scaffold in pharmacology known for its ability to interact with diverse biological targets . The molecular structure is strategically functionalized with a 4-chlorophenylmethyl group at the N-1 position and a morpholin-4-ylmethyl group at the C-2 position. The morpholine ring is a common pharmacophore known to enhance solubility and contribute to binding interactions with enzymatic targets . This compound is primarily investigated for its potential as an enzyme inhibitor, particularly targeting α-glucosidase, a key enzyme in carbohydrate metabolism. Research on structurally analogous morpholine-functionalized benzimidazole derivatives has demonstrated significant α-glucosidase inhibitory activity, with some compounds exhibiting IC50 values substantially lower than the standard drug acarbose . Molecular docking studies suggest that such inhibitors likely form critical interactions with key residues in the enzyme's active site, such as Asp203, Asp542, and Asp327 . Furthermore, benzimidazole derivatives bearing chlorophenyl substituents have shown promising antimicrobial properties against a range of Gram-positive and Gram-negative bacterial strains . The presence of the chlorophenyl group is frequently associated with enhanced biological activity and improved pharmacokinetic properties . The compound's dual-functionality, combining a benzimidazole core with morpholine and chlorophenyl substituents, makes it a valuable chemical entity for constructing structure-activity relationship (SAR) models and for further chemical optimization in various therapeutic areas, including metabolic disorders and infectious diseases . This chemical is provided for non-clinical, in vitro research purposes only.

Properties

IUPAC Name

4-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c20-16-7-5-15(6-8-16)13-23-18-4-2-1-3-17(18)21-19(23)14-22-9-11-24-12-10-22/h1-8H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQUNOKMEXBAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the 4-Chlorophenylmethyl Group

The 4-chlorophenylmethyl substituent is introduced via nucleophilic alkylation using 4-chlorobenzyl halides. For example, 3-dimethylamino-1-(4-chlorophenyl)propenone (2g) was synthesized by reacting 4-chlorophenylacetyl chloride with dimethylamine under solvent-free conditions. Adapting this, the benzodiazole’s nitrogen at position 1 can be alkylated with 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C.

Morpholin-4-ylmethyl Substitution

The morpholine moiety is introduced via Mannich reaction or direct alkylation. Patent CN106795094B discloses morpholine incorporation using morpholin-4-ylmethyl chloride under basic conditions. Alternatively, a Mannich reaction with formaldehyde and morpholine in ethanol at reflux selectively functionalizes position 2.

Optimization Considerations:

  • Order of Substitution : Sequential alkylation (4-chlorophenyl first, morpholine second) avoids steric hindrance.

  • Bases : K₂CO₃ or Et₃N enhances nucleophilicity of benzodiazole nitrogens.

  • Solvents : DMF or acetonitrile improves solubility of aromatic intermediates.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates reaction kinetics. For N-(2-phenyl-1H-benzo[d]imidazole-1-carbonothioyl)benzamide (4) , a 3-minute irradiation at 80°C achieved a 96% yield. Applying this to the target compound:

  • Simultaneous Cyclization and Alkylation : A mixture of o-phenylenediamine, 4-chlorobenzyl bromide, morpholin-4-ylmethyl chloride, and acetic acid is irradiated at 100°C for 5–10 minutes.

  • Work-up : Precipitation in cold water followed by recrystallization from ethanol yields the pure product.

ParameterValue
Temperature100°C
Time10 minutes
Yield85–92%
Purity (HPLC)>98%

This method reduces side products and bypasses intermediate purification.

Catalytic Methods and Coupling Reagents

Coupling agents like EDC or TBTU enhance amidoxime cyclization, as seen in 1,2,4-oxadiazole syntheses. For benzodiazoles, coupling reagents facilitate morpholine attachment:

  • Activation : The morpholin-4-ylmethyl carboxylic acid is activated with EDC/HOBt.

  • Coupling : React with the benzodiazole amine at room temperature for 12 hours.

This approach achieves yields >90% but requires stringent moisture control.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)TimeAdvantages
Conventional AlkylationReflux, 12 hours70–75>12 hoursLow equipment requirements
Microwave One-Pot100°C, 10 minutes85–92<15 minutesHigh efficiency, low by-products
Catalytic CouplingRT, 12 hours90–9512 hoursHigh regioselectivity

Microwave methods outperform others in speed and yield, while catalytic coupling offers precision for complex substrates.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at N1 and N3 is minimized using bulky bases (e.g., DBU) or stepwise substitution.

  • By-products : Microwave irradiation reduces dimerization, as seen in benzimidazole syntheses.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility without side reactions .

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole core or the 4-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole has shown promising anticancer properties in various studies. For instance:

  • In Vitro Studies : Research indicated that this compound exhibits selective cytotoxicity against several cancer cell lines, including breast and colon cancer cells. It was found to inhibit cell proliferation effectively while demonstrating low toxicity to normal cells .

Antimicrobial Properties

The compound also demonstrates significant antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that derivatives of benzodiazoles, including this compound, possess anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of various benzodiazole derivatives, including this compound against MCF-7 breast cancer cells. The results indicated significant inhibition of cell growth at specific concentrations without affecting non-cancerous cells .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial efficacy, this compound was tested against multiple bacterial strains. The findings demonstrated that it inhibited bacterial growth effectively, highlighting its potential as a lead compound for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs and their substituent variations are summarized below:

Compound Name Substituents (Position 1 & 2) Melting Point (°C) Yield (%) Key Features Reference
1-[(4-Chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole 4-Cl-C6H4-CH2; morpholin-4-yl-CH2 Not reported Not reported Combines lipophilic (Cl) and hydrophilic (morpholine) groups
2-(4-Chlorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole (2c) 4-Cl-C6H4; morpholin-4-yl-C2H5 133.3–134.0 69 Ethyl-linked morpholine; higher melting point due to extended alkyl chain
1-[(4-Chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole 4-Cl-C6H4-CH2; CH3 Not reported Not reported Simpler structure with methyl group; likely lower solubility
2-(4-Chlorophenyl)-1-[(4-chlorophenyl)methyl]benzimidazole 4-Cl-C6H4-CH2; 4-Cl-C6H4 Not reported Not reported Dual chloro-substitution; enhanced lipophilicity
6-[(morpholin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-3-yl)-1H-1,3-benzodiazole morpholin-4-yl-CH2 (position 6); nitro-pyrazole Not reported Not reported Nitro-pyrazole moiety may confer redox activity

Key Observations :

  • Morpholine Positioning : The target compound’s morpholinylmethyl group at position 2 may offer better steric compatibility with target proteins compared to ethyl-linked morpholine (e.g., compound 2c) .
  • Chlorophenyl Effects : Dual chlorophenyl substitution (as in ) increases lipophilicity but may reduce solubility, whereas the target compound balances this with the polar morpholine group.

Pharmacological Potential

Though direct activity data for the target compound is unavailable, insights can be drawn from related structures:

  • Antimicrobial Activity : Analogs like 2-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]benzimidazole () exhibit antimicrobial properties, suggesting the chlorophenyl-morpholine combination in the target compound may enhance broad-spectrum activity .
  • Solubility and Bioavailability : The morpholine group likely improves aqueous solubility compared to methyl or chloro-substituted analogs, as seen in NSAID conjugates () .

Biological Activity

1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H20ClN3O
  • Molecular Weight : 345.83 g/mol
  • CAS Number : 338391-71-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing a range of effects:

Anticancer Activity

Research indicates that derivatives containing the benzodiazole moiety often exhibit significant anticancer properties. For instance, a study showed that similar compounds demonstrated cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The IC50 values for these compounds ranged from 2.76 µM to 9.27 µM against specific tumor cell lines, indicating potent antitumor activity .

Cell Line IC50 Value (µM)
HeLa5.00
CaCo-23.50
OVXF 8992.76
PXF 17529.27

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A study highlighted that derivatives of benzodiazole exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve inhibition of bacterial growth through interaction with bacterial cell components .

Bacterial Strain Activity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak to Moderate

The mechanisms underlying the biological activities of this compound are linked to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of acetylcholinesterase, which plays a critical role in neurotransmission.
  • Binding Affinity : Studies involving molecular docking have revealed that the compound can bind effectively to target proteins involved in cancer proliferation and bacterial resistance mechanisms .

Study on Anticancer Activity

A recent study evaluated several derivatives of benzodiazole for their anticancer properties. Among them, one derivative exhibited an IC50 value of 1.143 µM against renal cancer cells, demonstrating high selectivity and potency . This suggests that modifications to the benzodiazole structure can significantly enhance its therapeutic efficacy.

Study on Antibacterial Properties

Another investigation focused on the antibacterial effects of morpholine-containing compounds similar to our target compound. The results indicated that these compounds possess strong inhibitory effects against a variety of pathogenic bacteria, supporting their potential use in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, analogous benzodiazoles are prepared by reacting chlorinated intermediates with morpholine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) . Key intermediates are characterized using FT-IR (to confirm functional groups like C–N and C–O bonds), 1^1H/13^13C NMR (to verify substituent positions), and mass spectrometry (to confirm molecular weight). Purity is assessed via HPLC with UV detection at 254 nm .

Q. How is the crystal structure of this compound resolved, and what insights does it provide into molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally similar compounds (e.g., benzimidazole derivatives), triclinic crystal systems with space group P1P1 are observed. Data collection involves a Rigaku R-AXIS diffractometer with graphite-monochromated Cu-Kα radiation (λ=1.54178A˚\lambda = 1.54178 \, \text{Å}). Refinement using SHELXL reveals bond lengths (e.g., C–Cl ≈ 1.74 Å) and dihedral angles between aromatic rings, critical for understanding steric effects .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

  • Methodological Answer : Yield optimization requires controlled reaction parameters:

  • Temperature : Maintain 80–100°C to balance reaction rate and decomposition.
  • Catalyst : Use Lewis acids (e.g., ZnCl2_2) to enhance electrophilic substitution at the benzodiazole core .
  • Solvent : Tetrahydrofuran (THF) or acetonitrile improves solubility of chlorophenyl intermediates.
    Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and scale using flow chemistry to mitigate exothermic side reactions .

Q. How should contradictory results in biological activity assays (e.g., antimicrobial vs. no activity) be analyzed?

  • Methodological Answer : Contradictions may arise from:

  • Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar dilution (MIC determination) .
  • Solubility : Poor aqueous solubility may yield false negatives; use DMSO carriers (<1% v/v) and confirm compound stability via LC-MS .
  • Metabolic interference : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) to rule off-target effects .

Q. What computational strategies are effective in predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with homology-modeled proteins (e.g., fungal CYP51 for antifungals) and flexible ligand conformations.
  • MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability of ligand-enzyme complexes, focusing on H-bonding with morpholine oxygen and chlorophenyl hydrophobic interactions .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24 hrs) and analyze via UPLC-PDA. Morpholine and benzodiazole moieties are prone to hydrolysis at pH < 3 .
  • Thermal Stability : Use TGA-DSC to identify decomposition thresholds (>200°C typical for aromatic heterocycles) .

Q. What strategies are recommended for designing analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute morpholine with piperazine (enhanced solubility) or thiomorpholine (metabolic resistance) .
  • Prodrug Design : Introduce ester groups at the chlorophenyl methyl position for slow hydrolysis in vivo .
  • LogP Optimization : Reduce LogP (target <3) via polar substituents (e.g., –OH or –COOCH3_3) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.